
(Iodoethynyl)(trimethyl)germane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Iodoethynyl)(trimethyl)germane is an organogermanium compound characterized by the presence of an iodoethynyl group attached to a trimethylgermane moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (Iodoethynyl)(trimethyl)germane typically involves the reaction of trimethylgermane with an iodoethynylating agent. One common method is the oxidative iodination of terminal alkynes using hypervalent-iodine reagents. For example, a combination of tetrabutylammonium iodide (TBAI) and (diacetoxyiodo)benzene (PIDA) can be used to selectively generate iodoalkynes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve high yields and purity.
化学反应分析
Types of Reactions
(Iodoethynyl)(trimethyl)germane can undergo various types of chemical reactions, including:
Substitution Reactions: The iodoethynyl group can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be involved in oxidation and reduction processes, altering the oxidation state of the germanium atom.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used to oxidize the germanium center.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethynylgermanes, while oxidation and reduction reactions can produce germanium oxides or hydrides.
科学研究应用
Chemistry
In chemistry, (Iodoethynyl)(trimethyl)germane is used as a precursor for the synthesis of more complex organogermanium compounds. Its unique reactivity makes it valuable in the development of new synthetic methodologies.
Biology and Medicine
Industry
In industry, this compound can be used in the production of advanced materials, such as semiconductors and optoelectronic devices. Its ability to form stable germanium-carbon bonds makes it useful in the fabrication of thin films and coatings.
作用机制
The mechanism of action of (Iodoethynyl)(trimethyl)germane involves its ability to form stable bonds with other atoms and molecules. The iodoethynyl group can participate in halogen bonding interactions, which are non-covalent interactions between the electrophilic part of a halogen and a Lewis base . These interactions can influence the compound’s reactivity and stability in various chemical environments.
相似化合物的比较
Similar Compounds
(Iodoethynyl)(trimethyl)silane: This compound is similar in structure but contains a silicon atom instead of germanium.
(Iodomethyl)trimethylsilane: Another related compound with a similar structure but different reactivity due to the presence of a methyl group instead of an ethynyl group.
Uniqueness
(Iodoethynyl)(trimethyl)germane is unique due to the presence of the germanium atom, which imparts different chemical properties compared to its silicon analogs. Germanium compounds often exhibit higher reactivity and different electronic properties, making them valuable in specific applications where silicon compounds may not be suitable.
属性
CAS 编号 |
63212-77-1 |
|---|---|
分子式 |
C5H9GeI |
分子量 |
268.66 g/mol |
IUPAC 名称 |
2-iodoethynyl(trimethyl)germane |
InChI |
InChI=1S/C5H9GeI/c1-6(2,3)4-5-7/h1-3H3 |
InChI 键 |
VTQUPKNTDJFNJN-UHFFFAOYSA-N |
规范 SMILES |
C[Ge](C)(C)C#CI |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N''-Ethyl-N,N'-bis[(6-methoxy-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515691.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)
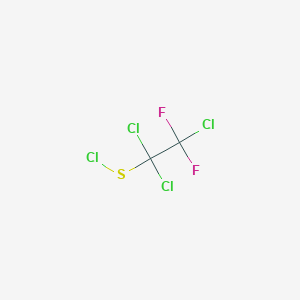
![{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid](/img/structure/B14515705.png)


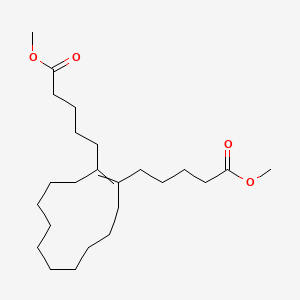
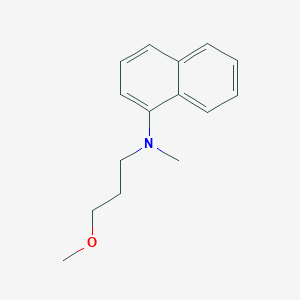
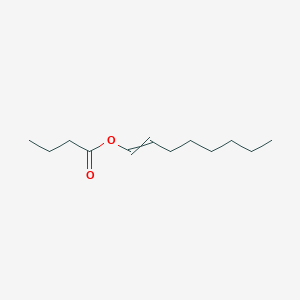


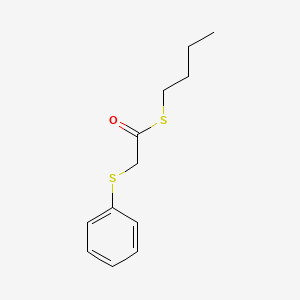
silane](/img/structure/B14515770.png)

